

5-Chloro-1H-indole-6-carbonitrile molecular structure and formula.

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Compound of Interest

Compound Name: 5-Chloro-1H-indole-6-carbonitrile

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An In-Depth Technical Guide to **5-Chloro-1H-indole-6-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure, formula, and physicochemical properties of **5-Chloro-1H-indole-6-carbonitrile**. It also explores relevant experimental protocols and its application as a key building block in the synthesis of complex molecules for drug discovery, particularly in the field of targeted protein degradation.

Molecular Structure and Formula

5-Chloro-1H-indole-6-carbonitrile is a heterocyclic aromatic compound featuring an indole core. The indole structure is substituted with a chlorine atom at the 5-position and a nitrile group (-C≡N) at the 6-position of the bicyclic ring system.

- Molecular Formula: C₉H₅ClN₂[\[1\]](#)
- IUPAC Name: **5-chloro-1H-indole-6-carbonitrile**
- Canonical SMILES: C1=C(C=C2C(=C1)NC=C2)C#N
- InChI Key: Information not available in search results.

The presence of the chloro and nitrile groups significantly influences the electronic properties and reactivity of the indole ring, making it a versatile intermediate in organic synthesis.

Physicochemical and Quantitative Data

The key properties of **5-Chloro-1H-indole-6-carbonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	176.60 g/mol	[1] [2]
CAS Number	1427359-26-9	[1] [2]
MDL Number	MFCD23706329	[2] [3]
Purity	≥97%	[1]
Appearance	Solid (Typical)	[4]
Color	White to off-white (Typical)	[4]
Solubility in Water	Low	[4]
Solubility in Organics	Soluble in dichloromethane, chloroform	[4]
Storage Conditions	Room temperature, dry, sealed place, inert atmosphere	[1] [2] [3]

Experimental Protocols and Applications

While a specific, detailed synthesis protocol for **5-Chloro-1H-indole-6-carbonitrile** was not found in the provided search results, its structure suggests that its synthesis would involve standard methods for indole ring formation followed by or preceded by chlorination and cyanation reactions. Common indole syntheses like the Fischer, Bischler-Möhlau, or Leimgruber-Batcho reactions could be adapted.

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve a multi-step process starting from a suitably substituted aniline or nitrotoluene derivative. Halogenation (chlorination) and the introduction of a nitrile group can be achieved through various standard organic chemistry transformations. The indole ring itself can be constructed at a key step in the synthesis.

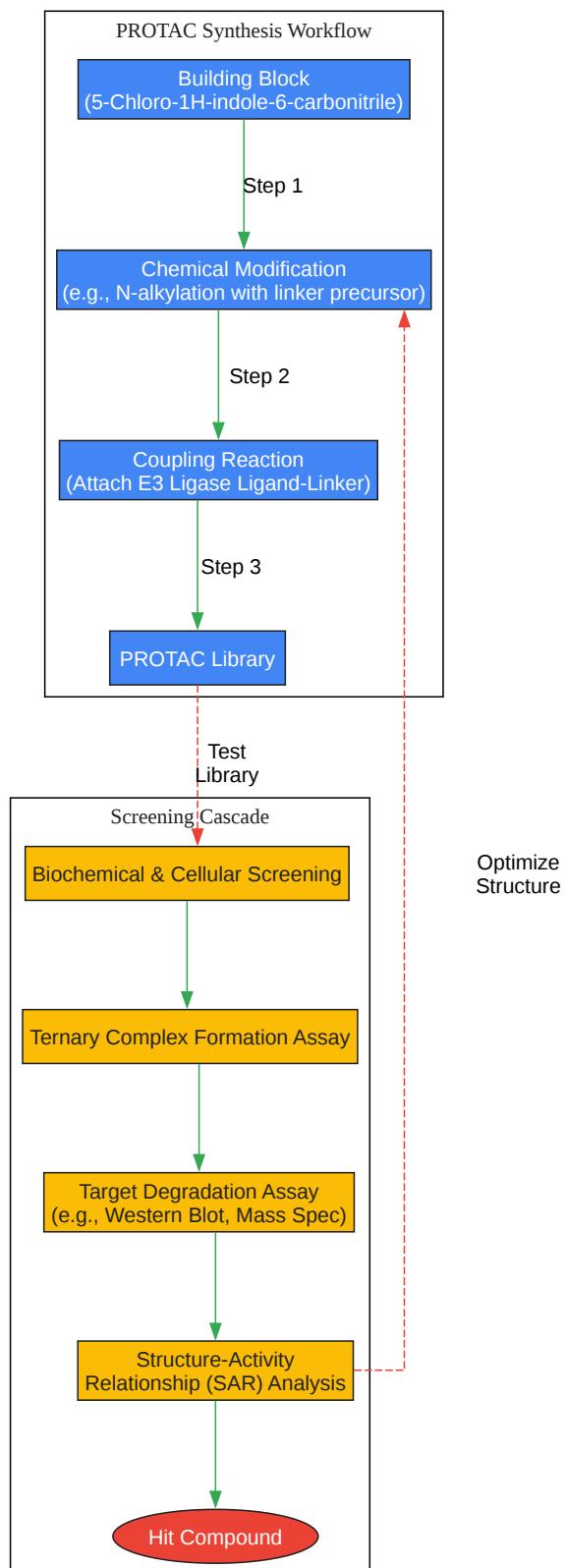
Application in Targeted Protein Degradation:

This molecule is primarily categorized as a Protein Degrader Building Block.[\[1\]](#) This classification is highly significant in modern drug discovery.

Targeted Protein Degradation (TPD) is a therapeutic strategy that utilizes small molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to eliminate specific disease-causing proteins from the cell.[\[5\]](#)[\[6\]](#) These bifunctional molecules consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[\[7\]](#)

5-Chloro-1H-indole-6-carbonitrile serves as a valuable scaffold or fragment for the synthesis of the target-binding portion of a PROTAC. The indole core is a common motif in kinase inhibitors and other biologically active molecules.[\[8\]](#) For instance, derivatives of 5-chloro-indole have been investigated as potent inhibitors of kinases like EGFR and BRAF, which are crucial targets in cancer therapy.[\[9\]](#)

The diagram below illustrates a generalized workflow for utilizing a building block like **5-Chloro-1H-indole-6-carbonitrile** in the development of a PROTAC library.



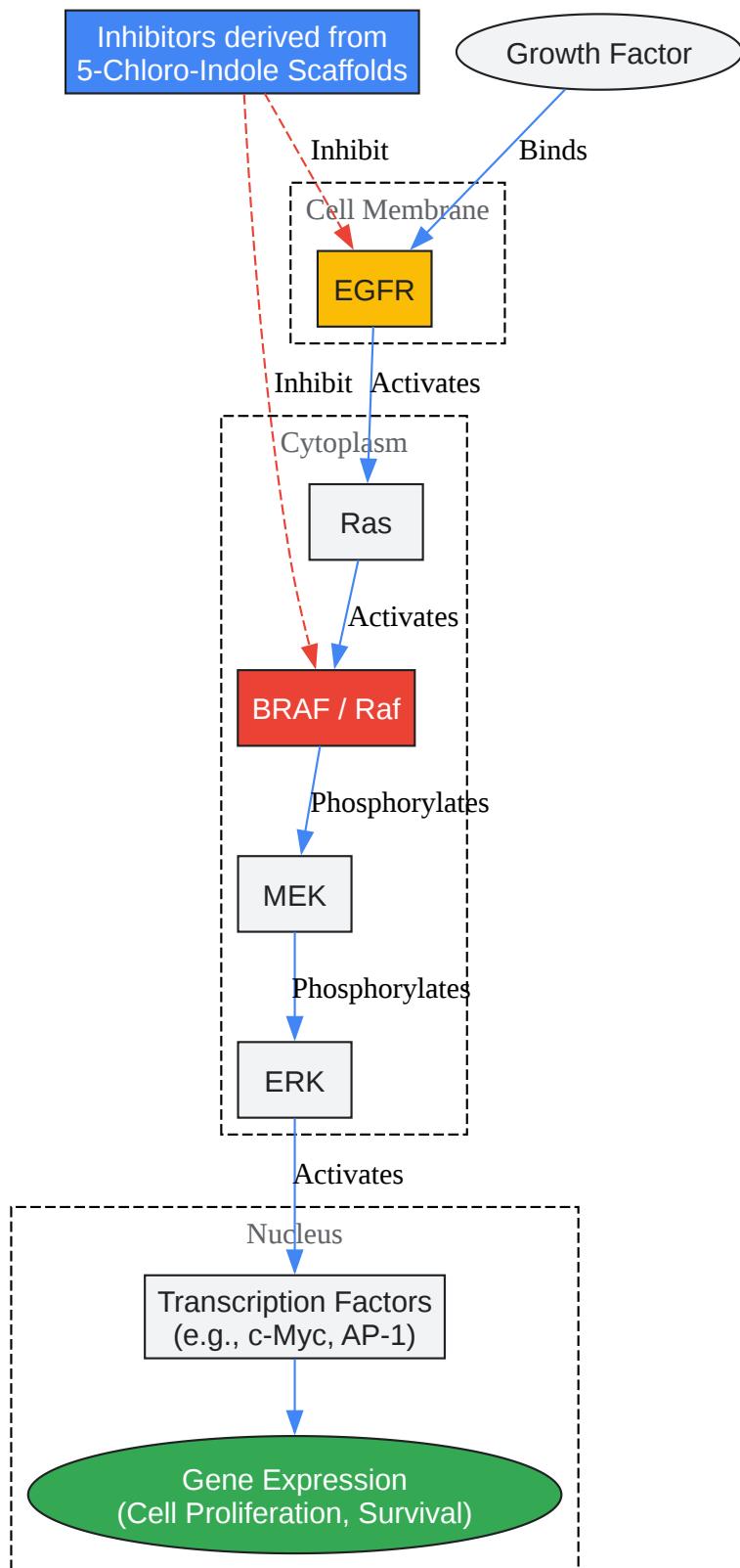
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Workflow for PROTAC development using a building block.

Relevance in Signaling Pathways

The 5-chloro-indole scaffold is a key component in various kinase inhibitors. Kinases are central to many cellular signaling pathways that, when dysregulated, can lead to diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways are prominent examples where inhibitors based on this scaffold have shown activity.^{[8][9]}

The diagram below provides a simplified representation of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival, often targeted by drugs derived from indole-based scaffolds.



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Targeting the EGFR-BRAF pathway with indole-based inhibitors.

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